molecular formula C10H7NO6 B11791045 3-Methoxy-5-nitrobenzofuran-2-carboxylic acid

3-Methoxy-5-nitrobenzofuran-2-carboxylic acid

Cat. No.: B11791045
M. Wt: 237.17 g/mol
InChI Key: PDEULGWNCVKPRJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Methoxy-5-nitrobenzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the nitration of benzofuran derivatives. For instance, the nitration of 2-unsubstituted benzofurans using electrophilic nitration agents such as nitric acid and acetic anhydride can yield 2-nitrobenzofurans . Another method involves the condensation of salicylic aldehydes with bromonitromethane, followed by oxidation . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

3-Methoxy-5-nitrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, acetic anhydride, and bromonitromethane . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration reactions typically yield nitrobenzofuran derivatives, while oxidation reactions can produce carboxylic acid derivatives .

Mechanism of Action

The mechanism of action of 3-Methoxy-5-nitrobenzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. Benzofuran derivatives are known to exert their effects by inhibiting specific enzymes or receptors involved in disease processes . For example, some benzofuran compounds have been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways for this compound are still under investigation.

Comparison with Similar Compounds

3-Methoxy-5-nitrobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as 2-nitrobenzofuran and 3-nitrobenzofuran . These compounds share similar chemical structures and biological activities but differ in their specific substituents and functional groups.

Properties

Molecular Formula

C10H7NO6

Molecular Weight

237.17 g/mol

IUPAC Name

3-methoxy-5-nitro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H7NO6/c1-16-8-6-4-5(11(14)15)2-3-7(6)17-9(8)10(12)13/h2-4H,1H3,(H,12,13)

InChI Key

PDEULGWNCVKPRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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